

Butyl undec-10-enoate molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

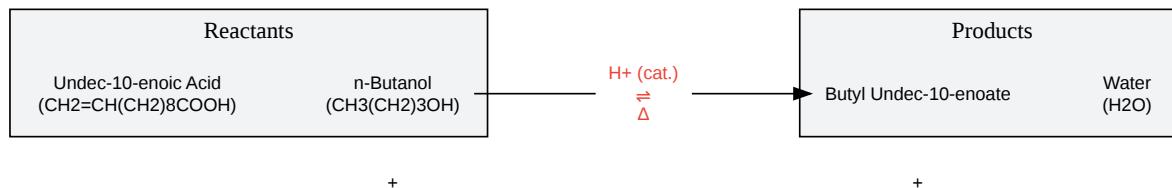
Compound Name: *Butyl undec-10-enoate*

Cat. No.: B093067

[Get Quote](#)

An In-Depth Technical Guide to **Butyl Undec-10-enoate** for Pharmaceutical Research and Development

Executive Summary


Butyl undec-10-enoate, an ester of the naturally derived undecylenic acid, is a multifaceted compound with significant applications in the pharmaceutical and cosmetic industries. While recognized for its utility as a fragrance and flavoring agent, its role in drug development is becoming increasingly prominent.^{[1][2]} This technical guide provides an in-depth analysis of **butyl undec-10-enoate**, covering its fundamental molecular properties, synthesis protocols, and, most critically, its application as both an active agent and a functional excipient in advanced drug formulations. For researchers and drug development professionals, understanding the causality behind its synthesis and its mechanisms of action is paramount for leveraging its full potential in topical and transdermal delivery systems.

Molecular Profile and Physicochemical Properties

Butyl undec-10-enoate is an unsaturated fatty acid ester. Its structure, featuring a terminal double bond and a 15-carbon chain, dictates its physical properties and biological activity.^{[1][3]} The lipophilic butyl chain enhances its solubility in non-polar environments, a key characteristic for its function in topical formulations.

Chemical Structure

The molecular structure of **butyl undec-10-enoate** is depicted below. The terminal vinyl group is a site for potential chemical modification, while the ester linkage can be susceptible to enzymatic hydrolysis in biological systems.

[Click to download full resolution via product page](#)

Caption: Fischer esterification of undec-10-enoic acid with n-butanol.

Step-by-Step Experimental Protocol

This protocol is adapted from established procedures for fatty acid esterification. [4]

- Reactant Charging: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 10-undecenoic acid (1.0 eq), n-butanol (3.0-5.0 eq, serving as both reactant and solvent), and concentrated sulfuric acid (0.02 eq) as the catalyst.
 - Causality: Using an excess of n-butanol increases the concentration of one reactant, shifting the reaction equilibrium towards the product side to improve the final yield. [5]2. Reaction: Heat the mixture to reflux (approximately 118°C, the boiling point of n-butanol) with continuous stirring. Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting carboxylic acid is consumed (typically 4-8 hours).
- Workup and Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, and finally with brine.

- Causality: The bicarbonate wash is a critical self-validating step. The cessation of CO₂ effervescence indicates that all acid catalyst and unreacted carboxylic acid have been neutralized and removed.
- Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent and excess n-butanol.
- Purification: The resulting crude **butyl undec-10-enoate** can be purified by vacuum distillation to yield a high-purity product.

Advanced Synthesis Methods

To align with green chemistry principles, alternative methods such as enzyme-catalyzed and ultrasound-assisted synthesis are being explored. Lipases, particularly immobilized *Candida antarctica* lipase B, can catalyze the esterification under solvent-free conditions, simplifying product isolation and allowing for catalyst reuse. [3] Ultrasound-assisted synthesis has been shown to intensify the esterification process, significantly shortening reaction times and increasing yields compared to conventional heating. [6]

Applications in Drug Formulation and Development

Butyl undec-10-enoate serves a dual role in pharmaceutical formulations: as a potential active pharmaceutical ingredient (API) derived from an antifungal precursor and as a functional excipient that enhances drug delivery.

Antimicrobial and Antifungal Activity

The therapeutic potential of **butyl undec-10-enoate** is directly linked to its parent compound, undecylenic acid, a well-established antifungal agent used in topical treatments for conditions like athlete's foot and ringworm. [2][7]

- Mechanism of Action: Undecylenic acid exerts its antifungal effect primarily by disrupting the integrity of the fungal cell membrane. [1] Its chemical structure allows it to integrate into the lipid bilayer, increasing permeability and causing the leakage of essential intracellular components. [1] Furthermore, it has been shown to inhibit the biosynthesis of ergosterol, a vital component for maintaining the structure and function of the fungal cell membrane.

[1] The ester form, **butyl undec-10-enoate**, likely acts as a prodrug, being hydrolyzed by esterases in the skin to release the active undecylenic acid. This ester form offers the advantage of increased lipophilicity, which can aid in formulation and skin penetration.

Excipient for Topical and Transdermal Delivery

The delivery of drugs through the skin is severely limited by the barrier function of the outermost layer, the stratum corneum. [8][9] **Butyl undec-10-enoate**, as a fatty acid ester, can function as a highly effective skin penetration enhancer (SPE). [9][10]

- Mechanism of Penetration Enhancement: Fatty acid esters enhance skin permeability primarily by transiently and reversibly disrupting the highly ordered lipid lamellae of the stratum corneum. [9][10] This action increases the fluidity of the lipid matrix, creating more permeable pathways for drug molecules to diffuse through. This "lipid fluidization" mechanism reduces the barrier's resistance, facilitating the transport of co-formulated APIs into deeper skin layers or the systemic circulation. [10] Its properties also make it an excellent emollient, improving the feel and spreadability of topical creams and ointments. [2]

Safety and Handling

Butyl undec-10-enoate is generally considered safe for use in topical applications and is not classified as a hazardous material. [1][2] However, standard laboratory safety practices are required.

- Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat when handling the compound to avoid direct skin and eye contact. [2]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight. [2]* First Aid: In case of skin contact, wash with plenty of water. For eye contact, rinse cautiously with water. If inhaled, move the person to fresh air. If ingested and the person feels unwell, seek medical advice. [6][11]

Conclusion

Butyl undec-10-enoate is a compound of significant value to the pharmaceutical sciences. Its foundation as an ester of a potent antifungal agent provides a clear pathway for its use in dermatological therapies. Concurrently, its physicochemical properties as a fatty acid ester make it an effective emollient and skin penetration enhancer, addressing key challenges in

topical and transdermal drug delivery. A thorough understanding of its synthesis, mechanisms of action, and handling requirements enables researchers and formulators to effectively utilize this versatile molecule in the development of next-generation therapeutic products.

References

- Global Substance Registration System (GSRS). (n.d.). BUTYL 10-UNDECENOATE.
- Startseva, Y. D., Hodyna, D. M., Semenyuta, I. V., et al. (2023). Undecylenic acid and N,N-dibutylundecenamide as effective antibacterials against antibiotic-resistant strains. *The Ukrainian Biochemical Journal*.
- Shaikh, K., Zende, S., & Deshpande, N. (2017). Synthesis and evaluation of anti-oxidant and cytotoxic activities of novel 10-undecenoic acid methyl ester based lipoconjugates of phenolic acids. *Chemistry Central Journal*, 11(1), 4.
- Synerzine. (2018). Safety Data Sheet: 10-Undecenoic acid, butyl ester.
- Vassilev, K., Stoyanova, A., & Denev, P. (2020). A reaction scheme for the ultrasound-assisted esterification of 10-undecylenic acid.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61027, Butyl 10-undecenoate.
- NIST. (n.d.). 10-Undecenoic acid, butyl ester. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology.
- The Good Scents Company. (n.d.). butyl undecylenate, 109-42-2.
- Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
- Goh, C. F., et al. (2025). Skin penetration enhancers: Mechanistic understanding and their selection for formulation and design.
- National Institute of Standards and Technology. (n.d.). 10-Undecenoic acid, butyl ester. NIST Mass Spectrometry Data Center.
- Haque, T., & Talukder, M. M. U. (2018). Chemical Enhancer: A Simplistic Way to Modulate Barrier Function of the Stratum Corneum. *Advanced Pharmaceutical Bulletin*, 8(2), 169–179.
- Wikipedia. (n.d.). Undecylenic acid.
- Patsnap. (2024). What is the mechanism of Undecenoic Acid?
- NIST. (n.d.). 10-Undecenoic acid, butyl ester. In NIST Chemistry WebBook.
- Williams, A. C., & Barry, B. W. (2012). Penetration enhancers. *Advanced Drug Delivery Reviews*, 64, 128-137.
- Lane, M. E. (2013). Skin penetration enhancers. *International Journal of Pharmaceutics*, 447(1-2), 12-21.
- Foodb.ca. (n.d.). Showing Compound Butyl 10-undecenoate (FDB015313).

- Di Mola, A., et al. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances.
- Sharma, G., et al. (2023). Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches. *Pharmaceutics*, 15(3), 896.
- J&K Scientific LLC. (n.d.). **Butyl undec-10-enoate** | 109-42-2.
- ResearchGate. (n.d.). H b signal data in the 1 H NMR spectrum of t-butyl-10-undecylenate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. What is the mechanism of Undecenoic Acid? [synapse.patsnap.com]
- 2. Undecylenic acid - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and evaluation of anti-oxidant and cytotoxic activities of novel 10-undecenoic acid methyl ester based lipoconjugates of phenolic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial Activity of Host-Derived Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Skin penetration enhancers: Mechanistic understanding and their selection for formulation and design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. thaiscience.info [thaiscience.info]
- 10. Chemical Enhancer: A Simplistic Way to Modulate Barrier Function of the Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Butyl undec-10-enoate molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b093067#butyl-undec-10-enoate-molecular-weight-and-formula\]](https://www.benchchem.com/product/b093067#butyl-undec-10-enoate-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com